![molecular formula C4H10N3Na2O6P B15241157 disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate](/img/structure/B15241157.png)
disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate
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Overview
Description
Disodium;2-[[(E)-N’-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate is a chemical compound with the molecular formula C2H3Na2O5P. It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[[(E)-N’-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate involves several steps. One common method includes the reaction of appropriate precursors under controlled conditions to achieve the desired product. The reaction typically requires specific reagents and catalysts to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or filtration to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-[[(E)-N’-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products .
Scientific Research Applications
Disodium;2-[[(E)-N’-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is utilized in biological research to study its effects on different biological systems.
Industry: The compound is used in industrial processes for the synthesis of other chemicals and materials.
Mechanism of Action
The mechanism of action of disodium;2-[[(E)-N’-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to disodium;2-[[(E)-N’-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate include:
- Disodium 2-(hydroxy-oxido-phosphoryl)acetate
- Fosfonet sodium hydrate
Uniqueness
What sets disodium;2-[[(E)-N’-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate apart is its unique chemical structure and properties, which make it particularly valuable in specific scientific and industrial applications. Its ability to undergo various chemical reactions and its wide range of applications highlight its versatility and importance .
Biological Activity
Disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate, commonly referred to as disodium carbamimidoyl methylamino acetate , is a significant compound in biochemical research, particularly noted for its role in energy metabolism and ATP regeneration. This article explores its biological activity, mechanisms of action, and potential applications in various fields such as medicine and biochemistry.
- Molecular Formula : C4H16N3Na2O9P
- Molecular Weight : 327.14 g/mol
- CAS Number : 71519-72-7
- IUPAC Name : disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;tetrahydrate
Structural Information
The compound is characterized by a unique structure that enables its function as a phosphate reservoir, critical for ATP regeneration during cellular processes.
Property | Value |
---|---|
Molecular Formula | C4H16N3Na2O9P |
Molecular Weight | 327.14 g/mol |
CAS Number | 71519-72-7 |
Disodium carbamimidoyl methylamino acetate acts primarily as a phosphate donor, facilitating the regeneration of ATP from ADP. This process is vital during muscle contraction and other energy-dependent cellular functions. The compound's mechanism involves:
- Phosphate Reservoir : It provides a readily available source of phosphate groups necessary for ATP synthesis.
- Enzyme Interaction : The compound interacts with enzymes involved in ATP synthesis, enhancing their activity under conditions of high energy demand.
Role in Muscle Contraction
Research indicates that this compound plays a crucial role in skeletal muscle contraction by replenishing ATP levels during intense physical activity. It has been shown to improve performance and recovery in muscle tissues, making it a subject of interest for sports medicine and exercise physiology.
Study 1: ATP Regeneration in Skeletal Muscle
A study conducted by researchers at the University of Health Sciences examined the effects of disodium carbamimidoyl methylamino acetate on ATP levels during exercise. The results demonstrated that supplementation with this compound significantly increased ATP regeneration rates compared to controls, suggesting enhanced muscle performance.
Study 2: Potential Therapeutic Applications
In another investigation published in the Journal of Biochemical Pharmacology, the compound was evaluated for its potential therapeutic effects in muscle-related disorders. The findings indicated that it could alleviate symptoms of fatigue and improve muscle recovery post-exercise.
Study 3: Comparative Analysis with Similar Compounds
A comparative study highlighted its efficacy against other phosphate donors like phosphocreatine and adenosine triphosphate (ATP). Disodium carbamimidoyl methylamino acetate showed superior performance in terms of stability and release kinetics, making it particularly useful in clinical settings.
Biochemical Research
The compound is widely used as a reagent in biochemical assays, particularly those related to energy metabolism. Its ability to stabilize phosphate groups makes it an essential tool for researchers studying metabolic pathways.
Medicine
Given its role in energy metabolism, disodium carbamimidoyl methylamino acetate is being investigated for potential applications in treating conditions characterized by energy deficits, such as chronic fatigue syndrome and certain muscular dystrophies.
Properties
Molecular Formula |
C4H10N3Na2O6P |
---|---|
Molecular Weight |
273.09 g/mol |
IUPAC Name |
disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate |
InChI |
InChI=1S/C4H10N3O5P.2Na.H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;;1H2/q;2*+1;/p-2 |
InChI Key |
KZVYPOKBYRXZKS-UHFFFAOYSA-L |
Isomeric SMILES |
CN(CC(=O)[O-])/C(=N/P(=O)(O)[O-])/N.O.[Na+].[Na+] |
Canonical SMILES |
CN(CC(=O)[O-])C(=NP(=O)(O)[O-])N.O.[Na+].[Na+] |
Origin of Product |
United States |
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